molecular formula C21H20N4O4 B2446119 N'-[2-(4-methoxyphenoxy)ethanimidoyl]-2-phenoxynicotinohydrazide CAS No. 303148-30-3

N'-[2-(4-methoxyphenoxy)ethanimidoyl]-2-phenoxynicotinohydrazide

Cat. No. B2446119
CAS RN: 303148-30-3
M. Wt: 392.415
InChI Key: ARIRAGBIEUJULV-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The specific chemical reactions involving “N’-[2-(4-methoxyphenoxy)ethanimidoyl]-2-phenoxynicotinohydrazide” are not mentioned in the sources I found .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N’-[2-(4-methoxyphenoxy)ethanimidoyl]-2-phenoxynicotinohydrazide” are not detailed in the sources I found .

Scientific Research Applications

Antimicrobial and Antitumor Activities

  • A series of hydrazide and oxadiazole derivatives, including N'-[2-(4-methoxyphenoxy)ethanimidoyl]-2-phenoxynicotinohydrazide, were synthesized and evaluated for their antimicrobial activity. These compounds showed a higher potential against gram-negative bacteria compared to gram-positive bacteria. Additionally, they exhibited antiproliferative activity against human tumor cell lines, particularly the A549 lung and MCF7 breast cancer cell lines (Kaya et al., 2017).

Synthesis and Characterization

  • The compound was synthesized from ethyl 2-(4-methoxyphenoxy)acetate and hydrazine hydrate in ethanol. In this form, it exhibited a degree of electronic delocalization, as suggested by the relatively short N—N bond in the acetohydrazide group. In its crystal structure, molecules were linked into sheets by N—H⋯N and N—H⋯O hydrogen bonds (Gang Liu & Jie Gao, 2012).

Antioxidant and Anticancer Activities

  • Novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, structurally related to N'-[2-(4-methoxyphenoxy)ethanimidoyl]-2-phenoxynicotinohydrazide, showed significant antioxidant activity. Some derivatives demonstrated higher antioxidant activity than ascorbic acid. They also exhibited anticancer activity against human glioblastoma and triple-negative breast cancer cell lines (Tumosienė et al., 2020).

Antimycobacterial Agents

  • Phenoxy acetic acid derivatives, structurally related to N'-[2-(4-methoxyphenoxy)ethanimidoyl]-2-phenoxynicotinohydrazide, were synthesized and evaluated for their anti-mycobacterial activities against Mycobacterium tuberculosis (Yar et al., 2006).

Mechanism of Action

The mechanism of action of “N’-[2-(4-methoxyphenoxy)ethanimidoyl]-2-phenoxynicotinohydrazide” is not specified in the sources I found .

Safety and Hazards

The safety and hazards associated with “N’-[2-(4-methoxyphenoxy)ethanimidoyl]-2-phenoxynicotinohydrazide” are not specified in the sources I found .

Future Directions

The future directions for the study and application of “N’-[2-(4-methoxyphenoxy)ethanimidoyl]-2-phenoxynicotinohydrazide” are not mentioned in the sources I found .

properties

IUPAC Name

N-[(Z)-[1-amino-2-(4-methoxyphenoxy)ethylidene]amino]-2-phenoxypyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O4/c1-27-15-9-11-16(12-10-15)28-14-19(22)24-25-20(26)18-8-5-13-23-21(18)29-17-6-3-2-4-7-17/h2-13H,14H2,1H3,(H2,22,24)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARIRAGBIEUJULV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC(=NNC(=O)C2=C(N=CC=C2)OC3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)OC/C(=N/NC(=O)C2=C(N=CC=C2)OC3=CC=CC=C3)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[2-(4-methoxyphenoxy)ethanimidoyl]-2-phenoxynicotinohydrazide

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